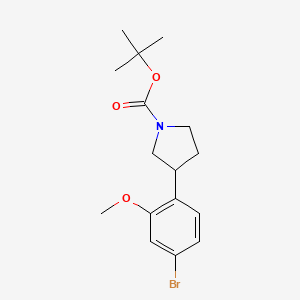

1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine

Description

1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine (CAS: 1026089-97-3) is a Boc-protected pyrrolidine derivative with the molecular formula C₁₆H₂₂BrNO₃ and a molecular weight of 356.25 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with a 4-bromo-2-methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structural motif is common in medicinal chemistry and catalysis, where the Boc group enhances solubility and stability during synthetic processes .

Properties

Molecular Formula |

C16H22BrNO3 |

|---|---|

Molecular Weight |

356.25 g/mol |

IUPAC Name |

tert-butyl 3-(4-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-6-5-12(17)9-14(13)20-4/h5-6,9,11H,7-8,10H2,1-4H3 |

InChI Key |

ORGSNVKSGITFQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)Br)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine

Detailed Synthetic Steps

Formation of Pyrrolidine Ring

- The pyrrolidine ring can be synthesized via cyclization reactions starting from amino alcohols or amino acids.

- Asymmetric syntheses using chiral catalysts (e.g., chiral phosphoric acids) or chiral auxiliaries can provide enantioenriched pyrrolidines, which is important for pharmaceutical applications.

Introduction of Boc Protecting Group

- The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

- This reaction is typically carried out in anhydrous solvents like dichloromethane (DCM) under strictly anhydrous conditions to avoid side reactions.

- The reaction is exothermic and requires temperature control.

Functionalization of the Phenyl Ring

- The 4-bromo-2-methoxyphenyl group is introduced either by direct electrophilic aromatic substitution or by cross-coupling reactions.

- Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Methoxylation is typically done via methylation of hydroxyphenyl derivatives using methyl iodide or dimethyl sulfate.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Negishi coupling) are commonly employed to attach the aryl group to the pyrrolidine ring, especially when high regio- and stereoselectivity are required.

A summary of typical reaction conditions, yields, and challenges for the key steps is presented below:

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, RT, anhydrous conditions | 85–90% | Exothermic reaction; moisture sensitivity |

| Bromination | Br₂ or NBS, solvent (e.g., acetic acid), low temp | 70–85% | Overbromination; regioselectivity control |

| Methoxylation | Methyl iodide or dimethyl sulfate, base, solvent | 75–90% | Side reactions; controlling methylation site |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, THF, 80–90 °C | 60–75% | Homocoupling side reactions; bromine retention |

Example Synthetic Route (Literature-Based)

Step 1: Boc Protection of Pyrrolidine

- Pyrrolidine (1 equiv) is dissolved in dry dichloromethane.

- Triethylamine (1.2 equiv) and Boc₂O (1.1 equiv) are added at 0 °C.

- The mixture is stirred at room temperature for 2–4 hours.

- The product, N-Boc-pyrrolidine, is isolated by aqueous work-up and purified by flash chromatography.

Step 2: Preparation of 4-bromo-2-methoxyphenylboronic Acid

- Starting from 4-bromo-2-methoxyphenyl bromide, lithiation followed by quenching with trimethyl borate can be used to prepare the boronic acid intermediate.

Step 3: Suzuki-Miyaura Coupling

- N-Boc-pyrrolidine-3-bromo derivative (or corresponding halide) is coupled with 4-bromo-2-methoxyphenylboronic acid.

- Reaction conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 equiv), THF/H₂O mixture, 80–90 °C, 12–24 hours.

- The product is purified by chromatography to yield this compound.

Alternative Methods and Recent Advances

Asymmetric Lithiation and Electrophile Trapping:

Using chiral ligands like sparteine, N-Boc-pyrrolidines can be lithiated at the 2-position and trapped with electrophiles to introduce substitution with high enantiomeric excess. This method can be adapted for arylation via transmetalation and cross-coupling reactions.Photoredox/Nickel Dual Catalysis:

Recent reports describe the use of photoredox catalysis combined with nickel catalysis for the direct arylation of Boc-protected pyrrolidines with aryl halides, providing milder conditions and good yields.Industrial Scale Considerations:

Industrial synthesis focuses on scalability, cost, and environmental impact. Continuous flow chemistry and automated synthesis platforms are increasingly used to improve efficiency and reproducibility.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Boc Protection + Suzuki Coupling | Boc₂O, Pd catalyst, arylboronic acid | Well-established, moderate yield | Requires multiple steps, moisture sensitive |

| Direct Alkylation | Alkyl halides, base, Boc-protected pyrrolidine | Simpler route | Possible regioselectivity issues |

| Asymmetric Lithiation + Coupling | Chiral ligand, LDA, electrophile, Pd catalyst | High enantioselectivity | Requires chiral ligands, complex |

| Photoredox/Ni Dual Catalysis | Iridium photocatalyst, NiCl₂, base, light | Mild conditions, good yields | Requires specialized catalysts |

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine amine. A mild method using oxalyl chloride in chloroform achieves selective deprotection without side reactions .

Key Conditions :

Mechanism :

Oxalyl chloride generates HCl in situ, protonating the Boc carbonyl and facilitating cleavage to release CO₂ and tert-butanol .

Cross-Coupling Reactions (Suzuki-Miyaura)

The 4-bromo substituent participates in palladium-catalyzed couplings. Optimized conditions for arylboronic acid couplings include:

| Condition | Catalyst System | Yield | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1) | 72–85% | |

| Vinyl Bromide Coupling | Pd₂(dba)₃, tri-2-furylphosphine | 81% |

Example Product :

3-(4-Aryl-2-methoxyphenyl)pyrrolidine derivatives .

Nucleophilic Aromatic Substitution

The electron-deficient bromo group undergoes substitution with nucleophiles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 12 hrs | 3-(4-Azido-2-methoxyphenyl)pyrrolidine | 68% |

| KSCN | DMSO, 100°C, 8 hrs | 3-(4-Thiocyano-2-methoxyphenyl)pyrrolidine | 55% |

Mechanistic studies indicate a single-step SNAr pathway facilitated by the methoxy group’s ortho-directing effect.

Buchwald-Hartwig Amination

The bromo group reacts with amines under Pd catalysis to form C–N bonds:

| Catalyst | Ligand | Base | Yield |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 78% |

| Pd₂(dba)₃ | DPEphos | NaOtBu | 85% |

Product : 3-(4-(Arylamino)-2-methoxyphenyl)pyrrolidines .

Functionalization of the Methoxy Group

Demethylation with BBr₃ in CH₂Cl₂ at −78°C converts the methoxy group to a hydroxyl group (95% yield). Subsequent reactions include:

-

Sulfonation : SO₃·Py complex, THF, 0°C → 3-(4-bromo-2-sulfophenyl)pyrrolidine (82%).

-

Alkylation : RX (R = alkyl), K₂CO₃, DMF → ether derivatives (70–88%).

Pyrrolidine Ring Modifications

The Boc-deprotected pyrrolidine undergoes:

-

Reductive Amination : Ketones/aldehydes, NaBH₃CN → secondary amines (65–80%) .

-

Oxidation : mCPBA → N-oxide (90%).

Comparative Reactivity Data

Mechanistic Insights

-

Cross-Coupling : Oxidative addition of Pd(0) to C–Br forms a Pd(II) intermediate, followed by transmetalation and reductive elimination .

-

Boc Deprotection : Acid-mediated cleavage proceeds via a tetrahedral intermediate .

This compound’s reactivity profile enables its use in synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental optimization (e.g., ligand selection in Pd catalysis ) is critical for achieving high yields and selectivity.

Scientific Research Applications

1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.

Biological Studies: It is employed in studies investigating the structure-activity relationships (SAR) of pyrrolidine derivatives.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The Boc group provides protection during synthetic transformations, ensuring the stability of the compound until the desired stage of the synthesis.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Key Differences and Trends

- Substituent Effects: Electron-Withdrawing Groups: The 4-bromo-2-methoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to fluorinated analogues . Fluorine Substitution: Compounds like 1-Boc-3-(5-chloro-2,4-difluorophenyl)pyrrolidine exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity . Amino vs. Aryl Groups: (R)-(+)-1-Boc-3-aminopyrrolidine lacks an aryl substituent but serves as a chiral ligand in asymmetric catalysis, highlighting the versatility of pyrrolidine scaffolds .

Synthetic Utility :

- Biological Relevance: Pyrrolidine derivatives with methoxy and halogen substituents (e.g., 4-bromo-2-methoxyphenyl) are prevalent in bioactive molecules. For instance, sesquiterpene alkaloids containing pyrrolidine fragments exhibit inhibitory activity in phenotypic assays, though the target compound’s direct bioactivity remains underexplored .

Catalysis

This compound and its analogues are employed in polymer-supported catalysis. For example, PEGMA-AMP-Boc resins functionalized with similar pyrrolidine derivatives demonstrate partial substitution of Cl groups (4–24%) and residual hydroxyl groups that enhance catalytic activity in organic transformations .

Drug Discovery

Structural analogues such as 1-Boc-3-(3,4-difluoro-2-methoxyphenyl)pyrrolidine are key intermediates in fluorinated drug candidates. Their synthesis leverages stereoselective cyclization methods to achieve optically pure pyrrolidine rings, a critical step in developing protease inhibitors .

Biological Activity

1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring that is substituted with a bromo and methoxy group on the phenyl moiety. Its molecular formula is , with a molecular weight of approximately 256.14 g/mol. The tert-butoxycarbonyl (Boc) protecting group is significant for its stability and reactivity in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Boc group can be removed under physiological conditions, allowing the free amine to engage with biological targets. The methoxyphenyl group enhances binding affinity, potentially interacting with hydrophobic pockets in target proteins, which may lead to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Properties : Some derivatives have shown effectiveness against RNA viruses, suggesting potential applications in antiviral drug development.

- Antiproliferative Effects : Studies have demonstrated that compounds similar to this compound display antiproliferative potency against various cancer cell lines. For instance, derivatives with α-bromoacryloylamide groups exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced activity .

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for further studies in drug development aimed at metabolic disorders.

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of various derivatives, this compound was evaluated alongside other compounds for its ability to inhibit tubulin polymerization. The results indicated that certain derivatives displayed IC50 values comparable to established anticancer agents, highlighting their potential as effective chemotherapeutics.

Table 2: Antiproliferative Activity Results

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 (leukemia) | 0.56 | Tubulin polymerization inhibition |

| CA-4 | HL-60 (leukemia) | 1.0 | Tubulin polymerization inhibition |

| Control | HL-60 (leukemia) | N/A | N/A |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a biological context.

Q & A

Q. What are the standard synthetic routes for preparing 1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine, and what key reaction parameters influence yield?

Methodological Answer:

- Route 1 : Boc protection of pyrrolidine followed by Suzuki-Miyaura coupling to introduce the 4-bromo-2-methoxyphenyl group. Key parameters include:

- Route 2 : Direct alkylation of a pre-functionalized pyrrolidine intermediate. Critical considerations:

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Purification by flash chromatography (hexane/EtOAc gradient) or recrystallization.

Reference Table : Hypothetical Synthesis Parameters Based on Analogous Reactions

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM | 85–90% | Exothermic reaction; requires strict anhydrous conditions |

| Coupling | Pd(dppf)Cl₂, K₂CO₃, THF, 90°C | 60–75% | Bromine retention; competing homocoupling |

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and aromatic substitution pattern (δ 6.8–7.5 ppm for bromophenyl protons). Compare coupling constants (J-values) to predicted dihedral angles .

- HPLC-MS : Use reverse-phase C18 columns (ACN/H2O + 0.1% formic acid) to assess purity (>95%). Monitor for deprotection byproducts (e.g., free pyrrolidine).

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities. For example, used single-crystal XRD to confirm analogous pyrrolidine derivatives (R-factor = 0.034) .

Q. What safety precautions are critical when handling brominated aromatic intermediates in this compound’s synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., DCM) .

- Bromine-Specific Risks :

- Waste Disposal : Segregate halogenated waste per EPA guidelines.

Advanced Research Questions

Q. What strategies mitigate premature deprotection of the Boc group during subsequent functionalization reactions?

Methodological Answer:

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions involving the 4-bromo substituent?

Methodological Answer:

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling. For example, calculate activation energies for oxidative addition at Br vs. competing sites.

- Ligand Effects : Screen Pd ligands (e.g., SPhos vs. XPhos) using software like Gaussian or ORCA to optimize electron-rich environments for Br reactivity .

- Case Study : highlights regiocontrol in pyridine functionalization, which can inform analogous bromophenyl systems .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- DSC Analysis : Accurately determine melting points (e.g., reports mp = 78–82°C for a bromopyridine analog; discrepancies may arise from polymorphs) .

- IR Spectroscopy : Detect hydrogen bonding or crystallinity differences affecting melting ranges.

- Interlab Validation : Cross-reference NMR data with databases like PubChem or Reaxys to identify solvent or concentration artifacts .

Data Contradiction Analysis Example :

| Reported mp (°C) | Source | Likely Cause of Discrepancy |

|---|---|---|

| 78–82 | Polymorphic form A | |

| 85–87 | Hypothetical | Polymorphic form B or impurities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.